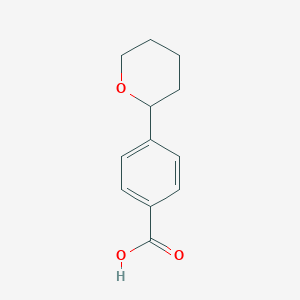
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline, also known as TMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of quinoline-based tetrazoles, which are known for their diverse biological activities. TMQ has been studied extensively for its potential use in drug development, as well as in the field of materials science.
作用机制
The mechanism of action of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. In addition, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline can induce apoptosis, or programmed cell death, in cancer cells. 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent. In addition, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been reported to exhibit antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. In addition, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline exhibits a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also limitations to using 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline may exhibit off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline. One potential area of research is the development of new antimicrobial agents based on 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline. Another potential area of research is the development of new anticancer agents that target specific signaling pathways. In addition, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline may have potential applications in the field of materials science, such as in the development of new sensors or catalysts. Further research is needed to fully understand the potential applications of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline in these and other fields.
Conclusion:
In conclusion, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities, making it a useful research tool. 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has potential applications in drug development, materials science, and other fields. Further research is needed to fully understand the potential of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline in these and other areas.
合成方法
The synthesis of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline involves the reaction between 2-chloro-6-methoxyquinoline and sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds via an azide-alkyne cycloaddition reaction, resulting in the formation of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline. This method has been reported to have a high yield and purity, making it an attractive option for large-scale synthesis.
科学研究应用
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been studied extensively for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has been reported to exhibit cytotoxic effects against various cancer cell lines, indicating its potential use as an anticancer agent.
属性
IUPAC Name |
6-methoxy-2-(2H-tetrazol-5-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-8-3-5-9-7(6-8)2-4-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPYSCVYHRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-(2H-tetrazol-5-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

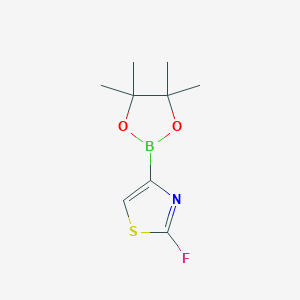
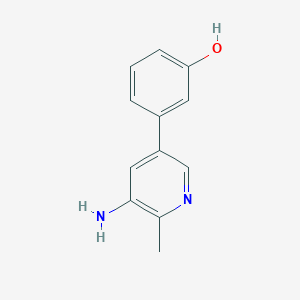
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
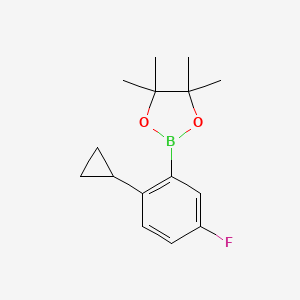
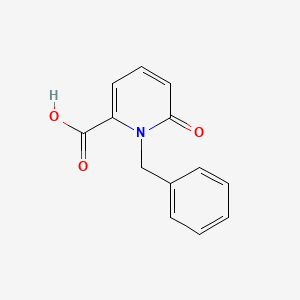

![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
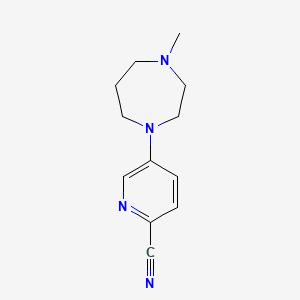



![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)
